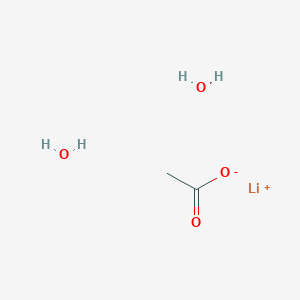

lithium;acetate;dihydrate

Description

Lithium acetate dihydrate (LiOAc·2H₂O, CAS 6108-17-4) is a white, crystalline compound with a one-dimensional structure and high water solubility. Its molecular weight is 102.02 g/mol, and it has a melting point of 53–56°C . The compound is characterized by low trace metal content (e.g., ≤0.005% Na, ≤0.001% Mg) and anions (≤0.5% Cl⁻, ≤0.05% SO₄²⁻), making it suitable for high-precision applications .

Properties

IUPAC Name |

lithium;acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLJCYTGRMXMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The neutralization proceeds via the following exothermic reaction:

Lithium hydroxide monohydrate reacts stoichiometrically with acetic acid to form lithium acetate dihydrate. Industrial-grade reactants are typically used, with glacial acetic acid (≥99.5% purity) ensuring minimal impurity carryover.

Industrial-Scale Protocol (Example 1 from Patent CN103739475B)

-

Reactant Quantities : 250 kg LiOH·H₂O dissolved in 500 L deionized water.

-

Acid Addition : 360 kg glacial acetic acid is slowly introduced under agitation, maintaining pH at 7.0–7.5.

-

Purification : The solution is filtered to remove insoluble impurities (e.g., unreacted LiOH or Li₂CO₃), then evaporated at 110°C until the volume reduces by 50%.

-

Crystallization : Cooling the concentrate to 50–60°C induces crystallization. The product is isolated via vacuum filtration and dried at 55°C to retain the dihydrate structure.

Key Parameters

This method achieves >95% yield with impurity levels (e.g., Na⁺, K⁺) below 50 ppm, meeting battery-grade specifications.

A less-described method referenced in a technical note involves lithium hydroxide and acetic anhydride ((CH₃CO)₂O). The reaction likely proceeds as:

Challenges and Uncertainties

-

Water Sensitivity : Acetic anhydride reacts violently with water, complicating reaction control.

-

Limited Documentation : The source provides no specifics on stoichiometry, temperature, or purification. Further validation is required to assess viability.

Recrystallization of Anhydrous Lithium Acetate

Anhydrous lithium acetate (CH₃COOLi) can be converted to the dihydrate by dissolution in hot water (80–90°C) followed by slow cooling. At 20–25°C, the dihydrate crystallizes preferentially due to its lower solubility (1.3 g/mL vs. 2.5 g/mL for anhydrous form).

Recrystallization Protocol

-

Saturation : Dissolve 100 g anhydrous LiOAc in 70 mL boiling water.

-

Cooling : Cool to 25°C at 1°C/min, yielding needle-like dihydrate crystals.

Comparative Analysis of Methods

| Method | Reactants | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| LiOH·H₂O + CH₃COOH | Industrial-grade | 95 | 99.5 | High |

| Li₂CO₃ + CH₃COOH | Laboratory-grade | 80 | 98 | Low |

| Recrystallization | Anhydrous LiOAc | 85 | 99.9 | Medium |

Critical Factors in Process Optimization

pH Control

Maintaining pH 7.0–7.5 during neutralization prevents lithium acetate decomposition into Li₂O or acetic acid volatilization. Automated pH titration systems are recommended for industrial setups.

Drying Conditions

Drying temperatures above 57°C risk dehydrating the dihydrate into the anhydrous form, as evidenced by thermogravimetric analysis (TGA) showing 18.3% weight loss at 100°C (consistent with 2 H₂O molecules).

Impurity Profiling

-

Metal Ions : Na⁺, K⁺, and Ca²⁺ are controlled to <50 ppm via recrystallization or ion-exchange resins.

-

Organic Residues : Residual acetic acid (<0.1%) is removed via azeotropic distillation with toluene.

Industrial Applications and Quality Standards

Lithium acetate dihydrate prepared via the neutralization method meets stringent specifications for battery electrolytes:

| Parameter | Requirement | Typical Value |

|---|---|---|

| Purity (CH₃COOLi·2H₂O) | ≥99.5% | 99.7% |

| Water Content | 18.3–18.7% (theoretical) | 18.5% |

| Chloride (Cl⁻) | ≤50 ppm | <10 ppm |

Chemical Reactions Analysis

Types of Reactions

lithium;acetate;dihydrate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Applications

1. Diuretic Preparation

Lithium acetate dihydrate is utilized in the pharmaceutical industry for the formulation of diuretics. Its ability to influence renal function makes it a candidate for managing fluid balance in patients .

2. Gastrointestinal Diffusion Systems

Research has demonstrated that lithium acetate can be incorporated into gastrointestinal diffusion systems, providing controlled drug release. The system allows for zero-order drug delivery, which is crucial in maintaining consistent therapeutic levels of medications .

Battery Technology

1. Lithium-Ion Batteries

Lithium acetate dihydrate serves as a precursor in the synthesis of lithium-ion battery materials. It contributes to the formation of lithium iron pyrophosphate (LiFePO₄) and other cathode materials, enhancing their electrochemical performance . The compound's low trace metal content is particularly beneficial for high-purity applications in battery technology.

| Material | Synthesis Method | Application |

|---|---|---|

| Lithium Iron Pyrophosphate | Wet-chemical method | Positive electrode in batteries |

| Modified LiNi₀.₅Mn₁.₅O₄ | Citric acid sol-gel method | High-temperature cathodes |

Organic Chemistry Applications

1. Catalyst in Organic Reactions

Lithium acetate dihydrate acts as a catalyst in various organic reactions, including the synthesis of alkyd resins and acrylic polymers. Its catalytic properties facilitate reactions that would otherwise require harsher conditions .

2. Buffer Component

In molecular biology, lithium acetate is employed as a buffer component in gel electrophoresis, allowing efficient migration of nucleic acids through agarose gels. This application is critical for DNA and RNA analysis, where it enhances the resolution and speed of electrophoresis .

Case Studies

1. Electrophoresis Efficiency

A study demonstrated that using lithium acetate as a buffer resulted in lower electrical conductivity compared to traditional buffers like TAE, allowing for faster electrophoresis without compromising resolution. This innovation has significant implications for molecular biology research and diagnostics .

2. Drug Delivery Systems

The development of a gastrointestinal diffusion system utilizing lithium acetate showed promising results in vitro, providing zero-order release profiles that are ideal for chronic medication regimens. This approach could transform how certain medications are administered, improving patient compliance and therapeutic outcomes .

Mechanism of Action

The mechanism of action of lithium;acetate;dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Lithium Salts

Lithium Chloride (LiCl)

| Property | LiOAc·2H₂O | LiCl |

|---|---|---|

| Solubility in Water | 1 M (clear, colorless) | 63.7 g/100 mL (20°C) |

| Anion Content | ≤0.5% Cl⁻ | High Cl⁻ (primary anion) |

| Applications | Battery precursors, buffers | Electrolytes, desiccants |

LiCl is preferred in humidity control and molten salt electrolytes but introduces chloride ions, which can corrode battery components. LiOAc·2H₂O is favored in battery synthesis for its low Cl⁻ content and compatibility with organic precursors .

Lithium Hydroxide (LiOH)

LiOH (monohydrate or anhydrous) is a stronger base but hygroscopic and reactive. LiOAc·2H₂O provides milder basicity, making it suitable for pH-sensitive reactions like organocatalyzed syntheses (54% yield at room temperature) .

Comparison with Other Acetate Salts

Sodium Acetate (NaOAc)

| Property | LiOAc·2H₂O | NaOAc |

|---|---|---|

| Cation | Li⁺ | Na⁺ |

| Buffer Capacity | Effective in yeast transformation (100 mM) | Common in biochemical buffers |

| Thermal Stability | Stable up to 56°C | Decomposes at 324°C |

LiOAc·2H₂O outperforms NaOAc in lithium-specific applications, such as lithium-ion battery cathode synthesis, where Na⁺ contamination must be avoided .

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

Zn(OAc)₂·2H₂O is widely used in ZnO nanostructure synthesis but requires lithium hydroxide (LiOH) to initiate precipitation . LiOAc·2H₂O simplifies processes by providing both Li⁺ and acetate ions, reducing side reactions .

Battery Precursor Performance

| Precursor | Purity | Trace Metals | Cathode Material Yield |

|---|---|---|---|

| LiOAc·2H₂O | 99.9–99.999% | ≤0.005% Na | >95% (LiCoO₂) |

| Cobalt Acetate Tetrahydrate | 99.5% | Higher Fe, Cu | ~90% (with Li loss) |

LiOAc·2H₂O’s low trace metals enhance cathode stability and cycling performance compared to transition metal acetates .

Role in Radical Formation

In γ-irradiated crystals, LiOAc·2H₂O forms RCHCO₂ radicals, unlike Zn(OAc)₂·2H₂O or NaOAc·3H₂O, due to its unique crystal structure aligning C–C bonds with the b-axis .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | MW (g/mol) | MP (°C) | Solubility (H₂O) | Key Impurities |

|---|---|---|---|---|

| LiOAc·2H₂O | 102.02 | 53–56 | 1 M | ≤0.5% Cl⁻ |

| LiCl | 42.39 | 605 | 63.7 g/100 mL | High Cl⁻ |

| Zn(OAc)₂·2H₂O | 219.51 | 237 | 43 g/100 mL | Variable metals |

Table 2: Application-Specific Comparison

Q & A

Basic Research Questions

Q. What purification methods are recommended for lithium acetate dihydrate to achieve high-purity standards in biochemical applications?

- Methodology : Recrystallization from aqueous solutions is commonly used, with ion-exchange chromatography recommended for removing trace cations (e.g., Al³⁺, Fe³⁺) below 0.0005% . For applications requiring ultra-low chloride content (<0.5%), vacuum drying at 50–60°C post-recrystallization is advised to prevent hydrolysis. Quality verification should include inductively coupled plasma mass spectrometry (ICP-MS) for cation analysis and ion chromatography for anions .

Q. How should lithium acetate dihydrate buffer solutions be prepared for optimal DNA/RNA electrophoresis?

- Protocol : Dissolve lithium acetate dihydrate in ultrapure water to a final concentration of 1 M (pH ~8.3). Filter through a 0.22 µm membrane to remove particulates. For denaturing RNA gels, combine with 0.1% SDS and 10 mM EDTA to chelate divalent cations. Validate conductivity using a Tris-acetate-EDTA (TAE) buffer comparison .

Q. What is the role of lithium acetate dihydrate in yeast transformation protocols?

- Mechanism : Lithium acetate dihydrate facilitates cell wall permeabilization by chelating divalent cations, enhancing plasmid DNA uptake. A standard protocol involves incubating yeast cells in 100 mM lithium acetate solution (pH 4.9) at 30°C for 30 minutes, followed by heat shock at 42°C with single-stranded carrier DNA .

Q. How can solubility discrepancies in lithium acetate dihydrate (e.g., 1 M vs. 29 g/100 mL) be reconciled?

- Analysis : The apparent contradiction arises from temperature-dependent solubility. At 20°C, 29 g/100 mL corresponds to ~2.84 M (molecular weight: 102.02 g/mol). However, higher concentrations (e.g., 1 M) are achievable at elevated temperatures (50–60°C) due to increased dissociation. Confirm solubility curves via gravimetric analysis at controlled temperatures .

Advanced Research Questions

Q. How can synthesis conditions for lithium cobalt oxide (LiCoO₂) nanocrystals using lithium acetate dihydrate be optimized?

- Experimental Design : Use combustion synthesis with a 1:1 molar ratio of lithium acetate dihydrate to cobalt(II) acetate tetrahydrate. Key variables include calcination temperature (450–900°C) and glucose concentration (as a chelating agent). Characterize crystallinity via XRD and electrochemical performance via cyclic voltammetry. Optimal results are achieved at 700°C with 5 wt% glucose, yielding uniform particle sizes (<50 nm) .

Q. What strategies resolve contradictions in ⁷Li NMR chemical shifts for lithium acetate dihydrate across studies?

- Data Reconciliation : Variations in chemical shifts (e.g., 1.2–1.5 ppm) stem from hydration state and crystal lattice effects. Standardize measurements at 25°C in D₂O with 0.1 M concentration. Compare with solid-state NMR data (e.g., ⁷Li CP/MAS) to distinguish between solution-phase and crystalline environments .

Q. How does lithium acetate dihydrate enhance catalytic efficiency in transesterification reactions?

- Mechanistic Insight : Lithium ions act as Lewis acids, polarizing ester carbonyl groups. The acetate anion stabilizes transition states via nucleophilic attack. Optimize catalyst loading (5–10 mol%) in anhydrous ethanol at 80°C. Monitor reaction progress using GC-MS with internal standards (e.g., methyl benzoate) .

Q. What thermal decomposition pathways occur in lithium acetate dihydrate under inert vs. oxidative conditions?

- Methodology : Thermogravimetric analysis (TGA) under N₂ reveals two mass losses: dehydration at 53–56°C (loss of 2 H₂O) and decomposition of anhydrous lithium acetate at 290°C. In air, additional mass loss at 450°C corresponds to Li₂CO₃ formation. Validate via FTIR and XRD to identify intermediate phases .

Notes

- Advanced applications require validation via orthogonal techniques (e.g., ICP-MS, XRD, solid-state NMR).

- Contradictions in data often arise from methodological differences (e.g., temperature, hydration state).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.